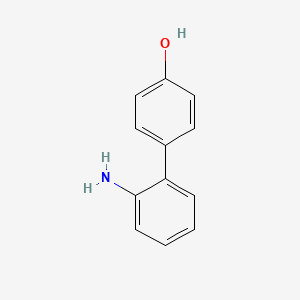
2'-Amino-biphenyl-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Amino-biphenyl-4-OL is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with an amino group attached to one ring and a hydroxyl group attached to the other
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Amino-biphenyl-4-OL typically involves the reaction of biphenyl derivatives with appropriate reagents. One common method includes the use of polyaniline derivatives and phenylhydrazine derivatives in the presence of a phthalocyanine metal complex catalyst. The reaction is carried out in a solvent at temperatures ranging from 20°C to 80°C .
Industrial Production Methods: Industrial production of 2’-Amino-biphenyl-4-OL may involve scalable synthesis techniques such as the Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, and Friedel–Crafts reactions . These methods allow for the efficient production of biphenyl derivatives on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Amino-biphenyl-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the amino or hydroxyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted biphenyl derivatives .
Wissenschaftliche Forschungsanwendungen
2’-Amino-biphenyl-4-OL has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2’-Amino-biphenyl-4-OL involves its interaction with specific molecular targets and pathways. For instance, it may exert antimicrobial effects by disrupting bacterial cell membranes and interfering with intracellular processes . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Vergleich Mit ähnlichen Verbindungen
4’-Hexyloxybiphenyl-4-ol: Used in liquid crystal applications.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Known for its antimicrobial and antioxidant activities.
Uniqueness: 2’-Amino-biphenyl-4-OL is unique due to its specific combination of amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
65975-66-8 |
|---|---|
Molekularformel |
C12H11NO |
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
4-(2-aminophenyl)phenol |
InChI |
InChI=1S/C12H11NO/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-8,14H,13H2 |
InChI-Schlüssel |
XEAJHRZJCLFCSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


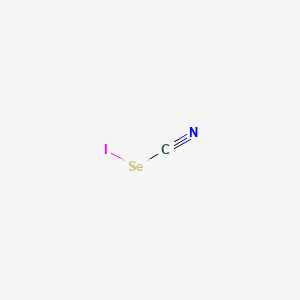
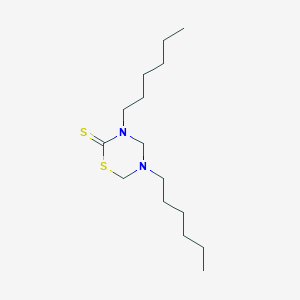
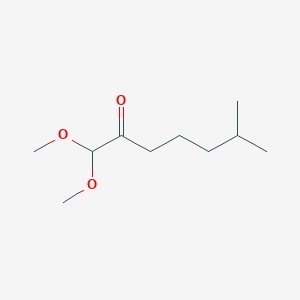
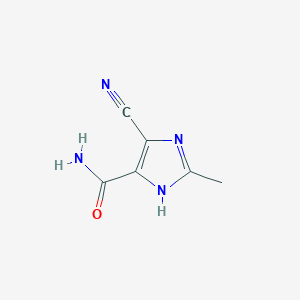

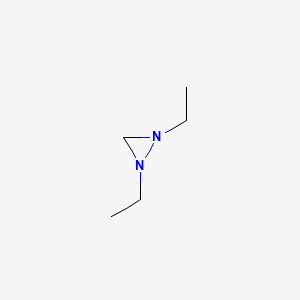
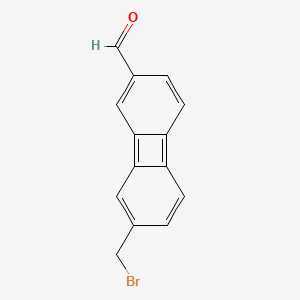
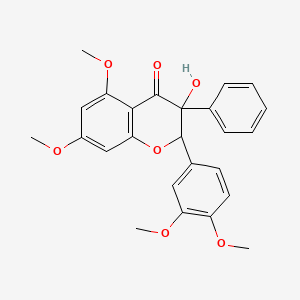
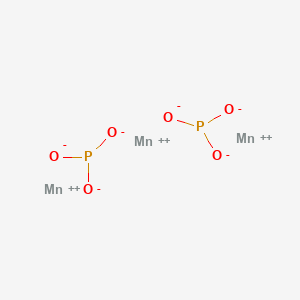
![2-[(8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(2,6-dimethylpiperidin-1-yl)ethanone](/img/structure/B13805704.png)
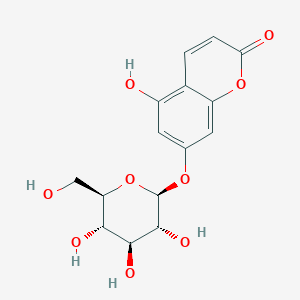
![1,3,8-Triazaspiro[4.5]decane-2,4-dione, 8-acetyl-3-dodecyl-7,7,9,9-tetramethyl-](/img/structure/B13805709.png)
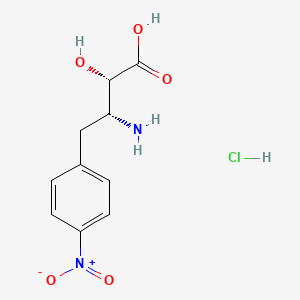
![(8R,9S,10S,13S,14S)-10-[dideuterio(hydroxy)methyl]-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13805721.png)
